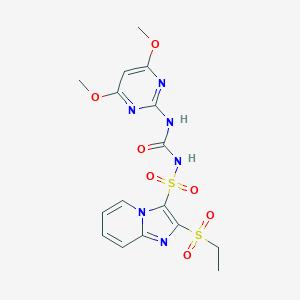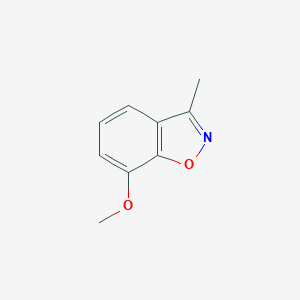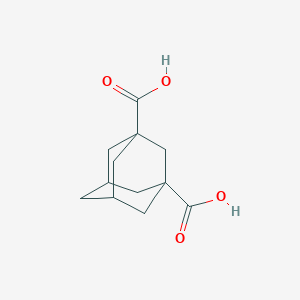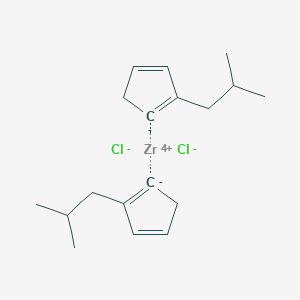
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as CKD-602, is a synthetic compound that has been extensively studied for its potential application in cancer treatment. This compound belongs to the family of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has also been found to activate the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. Furthermore, 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In animal models, 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been found to suppress tumor growth and metastasis. These findings suggest that 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one may have therapeutic potential in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments is its high potency and selectivity against cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. Another advantage is its ability to induce apoptosis and inhibit angiogenesis, which are important processes in cancer progression. However, one limitation of using 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which makes it difficult to assess its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one. One direction is to investigate its potential in combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to assess the safety and efficacy of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one in clinical trials. Finally, research is needed to optimize the synthesis method of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one to improve its purity and yield.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves the condensation of 5-chloro-2-acetylthiophene and 4-methoxybenzaldehyde in the presence of a base and a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential application in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. These findings suggest that 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one may have therapeutic potential in cancer treatment.
Propriétés
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRGIXGUNICDQ-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)



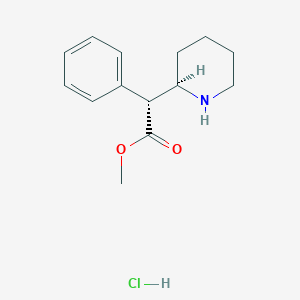
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
